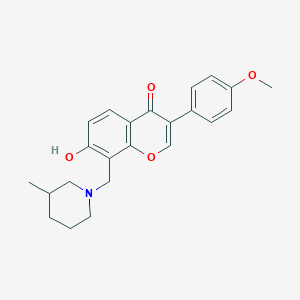

7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Description

7-Hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one (compound 2o) is a synthetic chromen-4-one derivative with structural modifications designed to enhance bioactivity. It features a 7-hydroxy chromen-4-one core substituted with a 4-methoxyphenyl group at position 3 and a 3-methylpiperidinylmethyl moiety at position 6. The compound was synthesized via a Mannich reaction, yielding 17% as a white solid with a melting point of 141–143°C . Its structure was confirmed by $ ^1H $-NMR (e.g., δ 8.32 ppm for the aromatic proton) and HRMS (observed [M+H]$^+$ at 411.1904 vs. calculated 411.1920) .

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-15-4-3-11-24(12-15)13-19-21(25)10-9-18-22(26)20(14-28-23(18)19)16-5-7-17(27-2)8-6-16/h5-10,14-15,25H,3-4,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPBLZZKBBVHNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is to start with a suitable phenol derivative and perform a series of reactions, including Friedel-Crafts acylation, cyclization, and alkylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and continuous flow processes to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed:

Oxidation: Formation of quinones or carboxylic acids.

Reduction: Production of diols or alcohols.

Substitution: Introduction of different alkyl or aryl groups.

Addition: Formation of adducts or cyclic compounds.

Scientific Research Applications

Biological Activities

Research indicates that 7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one exhibits several notable biological activities:

Histamine H3 Receptor Antagonism

The primary focus of research has been its potential as a Histamine H3 receptor antagonist. These receptors are involved in various central nervous system processes, including:

- Sleep-wake regulation

- Feeding behavior

- Learning and memory

Antagonists targeting H3 receptors are being explored for therapeutic applications in conditions such as Alzheimer's disease and narcolepsy .

Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. The hydroxyl groups in its structure contribute to scavenging free radicals, protecting cells from oxidative stress. Studies have shown that it can inhibit lipid peroxidation and enhance cellular antioxidant defenses.

Anti-inflammatory Effects

The compound demonstrates potential anti-inflammatory properties by modulating inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting therapeutic applications in chronic inflammatory conditions .

Anticancer Properties

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer models. Mechanisms of action may involve apoptosis induction and cell cycle arrest, critical for cancer treatment .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Cytotoxicity in Cancer Cells : In vitro studies showed significant reductions in cell viability across multiple cancer cell lines when treated with varying concentrations of the compound.

- Anti-inflammatory Effects : Animal models treated with this compound exhibited reduced levels of inflammatory markers compared to control groups, supporting its use as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which 7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream effects in cellular signaling pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

The substituent at position 8 significantly influences physical, spectral, and biological properties:

Key Observations :

- Synthetic Challenges: Bis-substituted derivatives (e.g., 10c) exhibit lower yields (22.4%) due to increased complexity, while monosubstituted analogs like 2o and 2t achieve moderate yields (17%) .

- Melting Points : Compounds with bulkier substituents (e.g., 8b ) have higher melting points (>210°C), likely due to stronger intermolecular interactions .

Aromatic Substitutions at Position 3

The 4-methoxyphenyl group at position 3 is critical for electronic modulation:

Key Observations :

- Electron-Donating vs. In contrast, chlorophenyl derivatives (21) increase lipophilicity, which may improve membrane permeability .

- Bioactivity : The 4-methoxyphenyl group in 2o is associated with H3R antagonism, while similar substitutions in 5g correlate with antineoplastic effects .

Biological Activity

7-hydroxy-3-(4-methoxyphenyl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, a synthetic compound belonging to the flavonoid class, particularly the chromenone derivatives, has garnered attention for its potential biological activities. This compound is characterized by a chromen-4-one backbone with various functional groups, including a hydroxyl group at position 7, a methoxyphenyl group at position 3, and a piperidine moiety at position 8. This unique structure suggests diverse pharmacological properties, particularly as an antagonist of the histamine H3 receptor (H3R).

Molecular Structure

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.45 g/mol |

| CAS Number | 869340-58-9 |

The compound's structure allows it to interact with various biological targets, influencing its pharmacodynamics and pharmacokinetics.

Histamine H3 Receptor Antagonism

Research indicates that this compound acts as a moderate antagonist of the histamine H3 receptor. H3 receptors are G protein-coupled receptors primarily located in the central nervous system, playing crucial roles in regulating neurotransmitter release, sleep-wake cycles, and cognitive functions.

Binding Affinity and Functional Activity

Studies employing radioligand binding assays have shown that this compound exhibits moderate binding affinity to H3 receptors. However, further optimization is necessary to enhance its potency and selectivity for therapeutic applications in neurological disorders such as Alzheimer's disease and narcolepsy .

Other Potential Activities

The flavonoid class is known for various biological activities, including:

- Antioxidant Activity : Flavonoids typically exhibit significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Compounds like this one may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Anticancer Properties : Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation by targeting specific molecular pathways .

Study on Antioxidant Activity

A study investigated the antioxidant potential of several flavonoids, including derivatives similar to this compound. The results indicated that these compounds effectively scavenge free radicals and reduce oxidative stress markers in vitro.

In Vivo Efficacy

In vivo studies have demonstrated that compounds with structural similarities can significantly reduce inflammation in animal models of pulmonary fibrosis. The mechanism involves modulation of SIRT3 activity, which plays a critical role in cellular stress responses .

Structure-Activity Relationship (SAR)

Research has established a structure-activity relationship for chromenone derivatives, highlighting how variations in substituents influence biological activity. For instance, modifications at the methoxy and piperidine positions can enhance binding affinity and selectivity towards H3 receptors .

Q & A

Q. What are the optimal synthetic routes for this chromen-4-one derivative?

The compound can be synthesized via a Mannich reaction , which introduces the 3-methylpiperidinylmethyl group at the 8-position. Typical conditions involve reacting formaldehyde and 3-methylpiperidine with a hydroxylated chromen-4-one precursor in ethanol under reflux. Purification is achieved via column chromatography using ethyl acetate/hexane gradients . For derivatives with methoxy or hydroxy substituents, protection/deprotection strategies (e.g., acetyl groups) are recommended to avoid side reactions .

Q. Which spectroscopic techniques are most effective for structural characterization?

- 1H/13C NMR : Assign aromatic protons (δ 6.3–8.2 ppm) and methoxy groups (δ ~3.8 ppm). The piperidinylmethyl moiety shows characteristic methylene signals (δ 2.5–3.5 ppm) .

- FTIR : Confirm hydroxyl (3479 cm⁻¹) and carbonyl (1647 cm⁻¹) groups .

- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., m/z 299.21 [M+H]+) and fragmentation patterns .

Q. What chromatographic methods are suitable for purity assessment?

Reverse-phase HPLC with a C18 column and mobile phase (methanol:buffer = 65:35, pH 4.6) resolves impurities. UV detection at 254 nm is optimal for chromen-4-one derivatives .

Q. How can solubility challenges in biological assays be addressed?

Use DMSO as a primary solvent (≤1% v/v) or prepare phosphate-buffered saline (PBS) emulsions with Tween-80. Sonication and warming (40–50°C) improve dispersion .

Advanced Research Questions

Q. What crystallographic strategies resolve disorder in the 3-methylpiperidinylmethyl group?

Employ SHELXL for refinement, applying restraints to bond distances/angles and partitioning occupancy for disordered atoms. High-resolution data (≤1.0 Å) and TWIN commands are critical for handling pseudosymmetry .

Q. How can discrepancies between NMR and crystallographic data be resolved?

Cross-validate using DFT calculations (e.g., Gaussian09) to simulate NMR chemical shifts. For crystallographic outliers, check for solvent inclusion or thermal motion artifacts. Adjust refinement weights in SHELXL to balance fit .

Q. What in silico methods predict bioactivity modifications?

Perform molecular docking (AutoDock Vina) against target proteins (e.g., CYP450 enzymes). Modify the 4-methoxyphenyl or piperidinyl groups to enhance binding affinity. Validate with MD simulations (GROMACS) to assess stability .

Q. How do substituents at the 7-hydroxy position influence antioxidant activity?

Introduce electron-donating groups (e.g., -OCH3) to stabilize radical intermediates. Evaluate via DPPH/ABTS assays and correlate with Hammett parameters. Substituents at C7 show higher activity than C8 .

Q. What strategies mitigate aggregation in fluorescence studies?

Use dynamic light scattering (DLS) to detect aggregates. Add surfactants (e.g., SDS) or reduce concentration (<10 µM). Solvent polarity adjustments (e.g., acetonitrile) also suppress self-association .

Q. How are reaction intermediates characterized in multi-step syntheses?

Isolate intermediates via preparative TLC and analyze by HRMS. For unstable species, employ in situ FTIR or low-temperature NMR (−40°C) to capture transient structures .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.